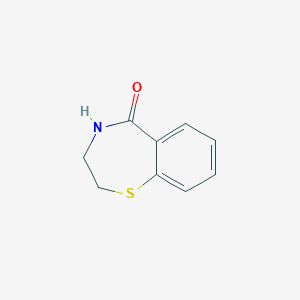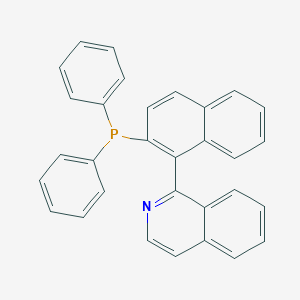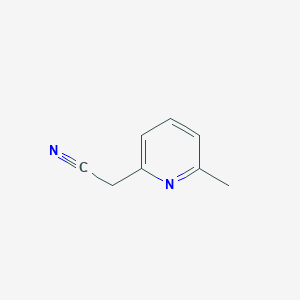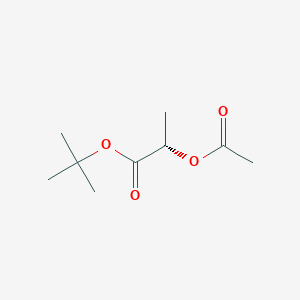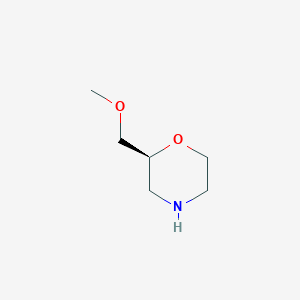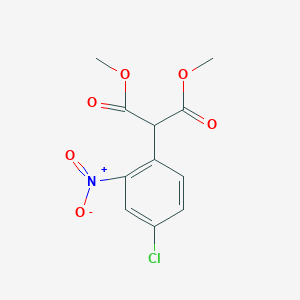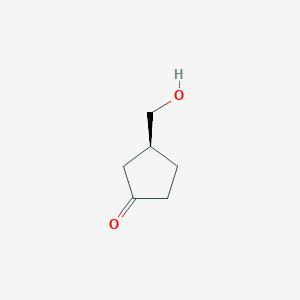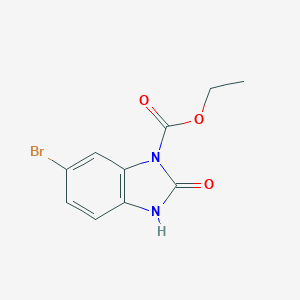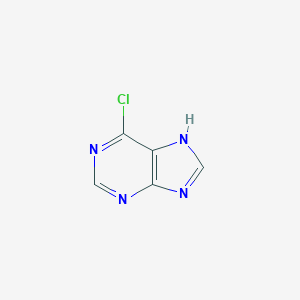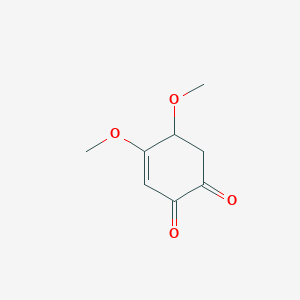
4,5-Dimethoxycyclohex-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxycyclohex-3-ene-1,2-dione, also known as DMDD, is a chemical compound that has generated interest in the scientific community due to its potential applications in the field of neuroscience. DMDD is a compound that has been shown to affect the activity of certain neurotransmitters in the brain, which makes it a promising candidate for the development of therapeutic drugs for various neurological disorders.
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is not fully understood, but it is believed to involve the inhibition of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of MAO, 4,5-Dimethoxycyclohex-3-ene-1,2-dione may increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of certain neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has a number of biochemical and physiological effects. In animal models, 4,5-Dimethoxycyclohex-3-ene-1,2-dione has been shown to increase the levels of dopamine and serotonin in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other mood disorders. 4,5-Dimethoxycyclohex-3-ene-1,2-dione has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5-Dimethoxycyclohex-3-ene-1,2-dione for lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 4,5-Dimethoxycyclohex-3-ene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its long-term safety profile.
Zukünftige Richtungen
There are several potential future directions for research on 4,5-Dimethoxycyclohex-3-ene-1,2-dione. One area of interest is the development of 4,5-Dimethoxycyclohex-3-ene-1,2-dione-based drugs for the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the study of 4,5-Dimethoxycyclohex-3-ene-1,2-dione's effects on other neurotransmitters and their potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 4,5-Dimethoxycyclohex-3-ene-1,2-dione and its potential side effects, which could inform the development of safer and more effective drugs in the future.
Synthesemethoden
The synthesis of 4,5-Dimethoxycyclohex-3-ene-1,2-dione involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a catalyst to form 2,5-dimethoxyphenylmalonic acid. This compound is then decarboxylated to form 4,5-dimethoxycyclohex-3-ene-1,2-dione.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxycyclohex-3-ene-1,2-dione has been the subject of several scientific studies, particularly in the field of neuroscience. Research has shown that 4,5-Dimethoxycyclohex-3-ene-1,2-dione has the potential to affect the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward.
Eigenschaften
CAS-Nummer |
198134-67-7 |
|---|---|
Produktname |
4,5-Dimethoxycyclohex-3-ene-1,2-dione |
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
4,5-dimethoxycyclohex-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3 |
InChI-Schlüssel |
XCDJJJQRGSWVKX-UHFFFAOYSA-N |
SMILES |
COC1CC(=O)C(=O)C=C1OC |
Kanonische SMILES |
COC1CC(=O)C(=O)C=C1OC |
Synonyme |
3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



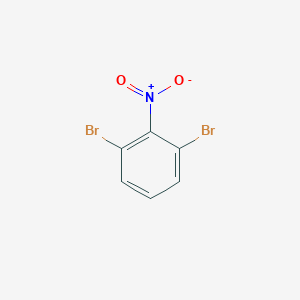
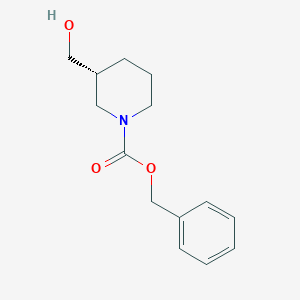
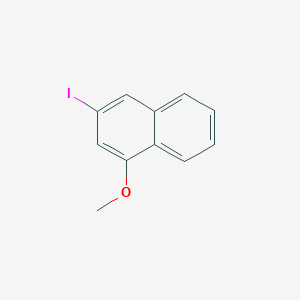
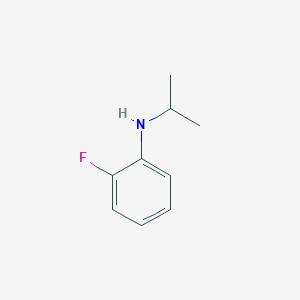
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
